4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1H-quinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-15-10-5-4-9(12(17)18)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWRMXHHABPHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the cyclization of an appropriate diamine with a diketone to form the quinoxaline ring.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxaline ring, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to more saturated derivatives.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are employed to remove the Boc group.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Saturated tetrahydroquinoxaline derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research has demonstrated that derivatives of tetrahydroquinoxaline compounds exhibit notable antibacterial properties. For instance, compounds related to 4-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid have shown effectiveness against strains of Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 50 mg/mL to 125–250 μg/mL for various derivatives . This suggests potential for development as antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies indicate that certain tetrahydroquinoxaline derivatives can inhibit the proliferation of cancer cells. For example, some derivatives demonstrated cytotoxic effects with EC50 values in the low micromolar range (3.1–4.8 μM) . This highlights the compound's potential utility in oncological therapeutics.
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization through various chemical reactions such as esterification and amide formation. These transformations are crucial for synthesizing bioactive compounds .
Catalytic Applications
The compound can be utilized in catalytic processes involving transition metals like palladium and copper. For instance, it has been employed in cross-coupling reactions that yield aryl-substituted products with significant yields . The ability to act as a ligand in these reactions enhances its relevance in synthetic organic chemistry.
Biological Studies
Mechanistic Studies
Research involving this compound has provided insights into biological mechanisms at the molecular level. Its interactions with bacterial enzymes and cellular pathways are being explored to understand how such compounds can inhibit bacterial growth or cancer cell proliferation .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Structural Analogues in the Tetrahydroquinoxaline/Tetrahydroisoquinoline Family
Key Observations :
- Boc vs. Hydroxy Groups: The Boc group in the target compound improves solubility in organic solvents compared to the polar hydroxy group in the tetrahydroquinoline analogue , which may limit its use in hydrophobic environments.
Functional Group Variations in Heterocyclic Carboxylic Acids
Key Observations :
- Synthetic Efficiency: The dihydroquinoline derivative achieves an 83% yield via lithium hydroxide-mediated hydrolysis, a method applicable to Boc-protected compounds .
- Bioisosterism : The azetidine-triazole compound replaces traditional amide bonds, offering metabolic stability—a feature absent in the target compound .
Biological Activity
4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.
- Molecular Formula : C13H16N2O4
- Molecular Weight : 252.28 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoxaline Core : Starting from appropriate precursors such as o-phenylenediamine and α-keto acids.
- Protection of the Amine Group : Using tert-butoxycarbonyl (Boc) groups to protect amine functionalities during subsequent reactions.
- Carboxylation : Introducing the carboxylic acid group at the 6-position through methods like carbon dioxide insertion or via carboxylation reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Neuroprotective Effects : The tetrahydroquinoxaline structure is known for its neuroprotective properties, potentially acting on neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for antibiotic development.
Case Studies and Research Findings
- Neuroprotective Studies :
- Antimicrobial Activity :
- Potential in Drug Development :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
Q & A
[Basic] What are the critical handling precautions for this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use in a fume hood to prevent inhalation of dust or vapors .
- First Aid:
- Storage: Keep in a tightly sealed container under dry conditions (≤40% humidity) and avoid exposure to static discharge or heat .
[Basic] What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to the tetrahydroquinoxaline scaffold?
Answer:
- Boc Protection: React the free amine group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) .
- Cyclization: Form the tetrahydroquinoxaline ring via reductive amination or acid-catalyzed cyclization of precursor diamines .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .
[Advanced] How can researchers resolve contradictions in Boc deprotection efficiency under varying acidic conditions?
Answer:
- Systematic Testing: Compare trifluoroacetic acid (TFA), HCl/dioxane, and other acids at concentrations (10–50% v/v) and durations (1–24 hours). Monitor reaction progress via TLC or HPLC .
- Stability Analysis: Use NMR to confirm side reactions (e.g., ring-opening or ester hydrolysis) during deprotection .
- Temperature Control: Optimize reaction temperature (0°C to room temperature) to balance efficiency and product integrity .
[Advanced] What strategies mitigate instability during long-term storage?
Answer:
- Storage Conditions:
- Stability Monitoring: Perform quarterly HPLC purity checks (≥95% threshold) and LC-MS to detect degradation products .
[Basic] What spectroscopic methods validate the compound’s structural integrity?
Answer:
- 1H/13C NMR: Confirm Boc group signals (δ 1.4 ppm for tert-butyl protons; δ 155–160 ppm for carbonyl carbon) and tetrahydroquinoxaline ring protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- FT-IR: Identify characteristic Boc C=O stretches (~1680–1720 cm⁻¹) .
[Advanced] How can this compound serve as a building block for bioactive heterocycles?
Answer:
- Peptide Mimetics: The Boc-protected amine enables coupling with carboxylic acids or sulfonamides to create protease-resistant analogs .
- Kinase Inhibitors: Functionalize the carboxylic acid group (e.g., amidation) to target ATP-binding pockets .
- SAR Studies: Modify the tetrahydroquinoxaline scaffold’s substituents to optimize binding affinity and selectivity .
[Advanced] How to design experiments probing nucleophilic reactivity at the carboxylic acid moiety?
Answer:
- Kinetic Studies: React with nucleophiles (e.g., amines, alcohols) under varying pH (4–10) and temperatures. Monitor conversion via ¹H NMR .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict electrophilicity of the carbonyl carbon and transition states .
- Competitive Experiments: Compare reactivity with structurally similar acids (e.g., tetrahydroquinoline derivatives) to identify steric/electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
